molecular formula C19H17NO B12520922 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine

2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12520922
M. Wt: 275.3 g/mol
InChI Key: LOHRIGVHDLKRDJ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a methoxy group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(6-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine.

    Reduction: Formation of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine
  • 2-(3’-Methyl-[1,1’-biphenyl]-2-yl)pyridine
  • 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)pyridine

Uniqueness

2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-[3-methoxy-2-(3-methylphenyl)phenyl]pyridine

InChI

InChI=1S/C19H17NO/c1-14-7-5-8-15(13-14)19-16(9-6-11-18(19)21-2)17-10-3-4-12-20-17/h3-13H,1-2H3

InChI Key

LOHRIGVHDLKRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3

Origin of Product

United States

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